REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][OH:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1.[OH-].[Na+].[C:15]1(=[O:21])[O:20][C:18](=[O:19])[CH2:17][CH2:16]1>CO>[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][O:9][C:15]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])=[O:21])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.315 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(N1CCO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
8 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating for about 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction medium is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated to dryness
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.47 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |